1,2-Bis(4-(tert-butyl)phenyl)diselane
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Overview
Description
1,2-Bis(4-(tert-butyl)phenyl)diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to a central carbon atom, with each selenium atom further bonded to a 4-(tert-butyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-(tert-butyl)phenyl)diselane can be synthesized through several methods. One common approach involves the reaction of 4-(tert-butyl)phenylmagnesium bromide with selenium powder, followed by oxidation with hydrogen peroxide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran (THF)
Reagents: 4-(tert-butyl)phenylmagnesium bromide, selenium powder, hydrogen peroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve large-scale reactions using similar reagents and conditions as described above, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-(tert-butyl)phenyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenoxides or selenones.
Reduction: Reduction reactions can convert the diselane to selenides or elemental selenium.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, Grignard reagents.
Major Products
Oxidation: Diselenoxides, selenones
Reduction: Selenides, elemental selenium
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,2-Bis(4-(tert-butyl)phenyl)diselane has several scientific research applications, including:
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1,2-Bis(4-(tert-butyl)phenyl)diselane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound can interact with cellular thiols, leading to the formation of selenol intermediates that can modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-(tert-butyl)phenyl)ethane: Similar structure but lacks selenium atoms.
4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups but lacks selenium atoms.
2,4-Di-tert-butylphenol: Contains tert-butyl groups but has a different core structure .
Uniqueness
1,2-Bis(4-(tert-butyl)phenyl)diselane is unique due to the presence of selenium atoms, which impart distinct redox properties and potential biological activities not found in similar compounds. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H26Se2 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-tert-butyl-4-[(4-tert-butylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C20H26Se2/c1-19(2,3)15-7-11-17(12-8-15)21-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
AUFNIIMHHVKMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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